GlcNaz -

GlcNaz

Catalog Number: EVT-13985141
CAS Number:
Molecular Formula: C8H14N4O6
Molecular Weight: 262.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

GlcNAz is derived from D-glucosamine, a naturally occurring amino sugar. The introduction of an azide group at the acetyl position enhances its stability and reactivity in biological systems. It falls under the classification of metabolic chemical reporters (MCRs), which are designed to label biomolecules selectively without interfering with native biochemical pathways. This compound is particularly useful for investigating O-linked glycosylation and N-linked glycosylation in proteins.

Synthesis Analysis

Methods and Technical Details

The synthesis of GlcNAz involves several steps that typically start with D-glucosamine. The general synthetic route includes:

  1. Protection of the Hydroxyl Groups: The hydroxyl groups on glucosamine are protected to prevent unwanted reactions during subsequent steps.
  2. Introduction of the Azide Group: The protected glucosamine undergoes a reaction with sodium azide to introduce the azide functionality.
  3. Deprotection: After the azide group is installed, protective groups are removed to yield GlcNAz.

This multi-step synthesis can be optimized for yield and purity through careful selection of reagents and conditions. For example, using different protecting groups can enhance the efficiency of each step while minimizing side reactions .

Molecular Structure Analysis

Structure and Data

The molecular structure of GlcNAz consists of a glucosamine backbone with an azido group at the C2 position. The structural formula can be represented as follows:

C8H10N3O5\text{C}_8\text{H}_{10}\text{N}_3\text{O}_5

Key structural features include:

  • Azide Group: The presence of the -N₃ functional group provides unique reactivity for bioorthogonal labeling.
  • Acetamido Group: This group contributes to the stability and solubility of GlcNAz in aqueous solutions.

Spectroscopic methods such as NMR and mass spectrometry are commonly used to confirm the structure and purity of synthesized GlcNAz .

Chemical Reactions Analysis

Reactions and Technical Details

GlcNAz participates in various chemical reactions, particularly bioorthogonal reactions such as:

  • Staudinger Ligation: This reaction allows for the selective labeling of proteins containing GlcNAc residues by converting the azide into an amine.
  • Click Chemistry: The azide can react with alkynes in a copper-catalyzed reaction, facilitating the attachment of fluorescent tags or other biomolecules for visualization.

These reactions enable researchers to track glycosylation patterns and study protein interactions within living cells without disrupting normal cellular functions .

Mechanism of Action

Process and Data

The mechanism by which GlcNAz labels glycoproteins involves its metabolic incorporation into cellular glycosylation pathways. Once inside a cell, GlcNAz is phosphorylated to form UDP-GlcNAz, which can then be utilized by glycosyltransferases to modify proteins. This process allows for selective labeling of O-GlcNAc modified proteins, facilitating studies on their biological roles.

Research indicates that UDP-GlcNAz can be efficiently incorporated into both O-linked and N-linked glycans, providing insights into glycan-mediated signaling pathways .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

GlcNAz exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 218.24 g/mol.
  • Solubility: Soluble in water, making it suitable for biological applications.
  • Stability: The azide group contributes to its stability under physiological conditions, allowing for prolonged studies without degradation.

These properties make GlcNAz an effective tool for metabolic labeling in various experimental setups .

Applications

Scientific Uses

GlcNAz is widely used in scientific research for several purposes:

  • Glycoprotein Labeling: It enables researchers to label specific glycoproteins within cells, aiding in the identification and characterization of glycosylated proteins.
  • Studying Glycosylation Dynamics: By incorporating GlcNAz into glycan structures, scientists can investigate how changes in glycosylation affect protein function and cell signaling.
  • Disease Research: Its application extends to studying diseases where glycosylation patterns are altered, such as cancer or diabetes, providing insights into disease mechanisms.
Metabolic Glycan Engineering Strategies Using GlcNAz

Salvage Pathway Engineering for UDP-GlcNAz Biosynthesis

The biosynthesis of uridine diphosphate N-azidoacetylglucosamine (UDP-GlcNAz) represents a cornerstone of metabolic glycan engineering, enabling the incorporation of non-natural sugars into cellular glycoconjugates. Conventional hexosamine biosynthesis pathways in bacteria like Escherichia coli lack the capacity to process GlcNAz due to the specificity of endogenous enzymes. The E. coli salvage pathway involves deacetylation of GlcNAc-6-phosphate by NagA, which inefficiently processes GlcNAz derivatives [1] [3]. To circumvent this bottleneck, salvage pathway engineering has emerged as a strategic solution, leveraging exogenous enzymes to bypass native metabolic constraints.

Role of NahK in Circumventing Native Hexosamine Pathways

The hexosamine-1-kinase (NahK) from Bifidobacterium longum JCM1217 serves as a critical enzymatic tool for UDP-GlcNAz biosynthesis. NahK phosphorylates GlcNAz at the C1 position, yielding GlcNAz-1-phosphate directly. This reaction bypasses the endogenous hexosamine pathway, which would otherwise require GlcNAz deacetylation [1] [3]. The in vivo functionality of this engineered pathway was demonstrated in E. coli BW25113 strains expressing wild-type NahK (NahKWT). Fluorescence microscopy and bulk cell assays using strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO-Cy5 dye confirmed azide incorporation primarily at the cell periphery in a NahKWT- and GlcNAz-dependent manner. Control strains expressing inactive NahK (NahKmut) or supplemented with 2-azidoacetic acid (a potential catabolite) showed no labeling, confirming the specificity of this pathway [3].

UDP-GlcNAz production was further validated using fluorescence-assisted polyacrylamide gel electrophoresis (FACE), which detected the unnatural nucleotide sugar in cellular extracts. This method overcame technical limitations observed with ion-pair reverse-phase HPLC, where UDP-GlcNAz exhibited problematic peak broadening [3]. The efficiency of this pathway is concentration-dependent, with higher GlcNAz levels (>1 mM) leading to morphological abnormalities indicative of peptidoglycan biosynthesis disruption [3].

Chemoenzymatic Approaches for Unnatural Nucleotide Sugar Production

Complementary chemoenzymatic strategies have expanded the toolkit for UDP-GlcNAz production. The engineered glycosyltransferase OleD catalyzes the formation of unnatural nucleotide sugars from aryl-glycoside precursors. When E. coli expresses OleD, 2-chloro-4-nitrophenyl GlcNAz serves as a substrate for in situ UDP-GlcNAz biosynthesis and subsequent incorporation into peptidoglycan [1] [5]. This approach demonstrates the flexibility of glycosyltransferases in accommodating non-natural substrates.

Modular systems like the Cell-free Sugar Substrate Synthesis (CSS) platform combine NahK with E. coli endogenous enzymes GlmU (a bifunctional N-acetylglucosamine-1-phosphate uridyltransferase/glucosamine-1-phosphate acetyltransferase) to produce UDP-GlcNAz from free GlcNAz. This cascade reaction achieves high conversion rates (>85%) in vitro, highlighting the efficiency of enzyme coupling strategies [5] [8]. The promiscuity of plant-derived UAP (UDP-N-acetylglucosamine pyrophosphorylase) enzymes further expands the possibilities for nucleotide sugar synthesis, though bacterial systems remain predominant for prokaryotic glycan engineering [5] [7].

Table 1: Metabolic Engineering Strategies for UDP-GlcNAz Production

StrategyKey EnzymeMechanismEfficiency
NahK ExpressionNahKWTC1 phosphorylation of GlcNAzConcentration-dependent; Morphological disruption >1mM [3]
OleD SystemEngineered OleDTransglycosylation of aryl-glycoside precursorDemonstrated PGN incorporation [1]
CSS PlatformNahK + GlmUEnzyme cascade for UDP-sugar synthesis>85% conversion in vitro [5] [8]

Substrate Specificity of Bacterial Glycosyltransferases Toward UDP-GlcNAz

The metabolic destination of UDP-GlcNAz within bacterial cells is governed by the substrate promiscuity of glycosyltransferases. Research has revealed striking differences in enzyme specificity across various glycan biosynthesis pathways, with profound implications for glycan engineering applications.

Peptidoglycan Synthase Promiscuity

Peptidoglycan (PGN) synthases exhibit remarkable tolerance toward UDP-GlcNAz. In E. coli, metabolic labeling with GlcNAz via the NahK salvage pathway resulted in robust incorporation into peptidoglycan, as confirmed by mass spectrometry analysis of purified cell walls [1]. This incorporation occurs through the actions of two key enzyme classes: glycosyltransferases (GTases) and transpeptidases. GTases incorporate GlcNAz into the glycan backbone by forming β-(1,4)-linkages between N-acetylmuramic acid (MurNAc) and GlcNAz, replacing the natural N-acetylglucosamine (GlcNAc) [6]. Transpeptidases subsequently crosslink the peptide stems, unaffected by the azide modification at the C2 position of the sugar moiety [1].

The poly-β-1,6-N-acetylglucosamine (PNAG) synthase PgaCD also demonstrates significant substrate flexibility. In vitro assays with purified PgaCD revealed its capacity to utilize UDP-GlcNAz as a substrate for polymer elongation [1]. However, in vivo incorporation levels in PNAG were substantially lower than in peptidoglycan, suggesting potential regulatory mechanisms or competing metabolic pathways limiting accessibility. This promiscuity enables specific labeling of biofilm matrix components, providing a tool for studying bacterial adhesion and biofilm development [1] [3].

Limitations in LPS and Enterobacterial Common Antigen Incorporation

In contrast to peptidoglycan and PNAG, lipopolysaccharide (LPS) and enterobacterial common antigen (ECA) biosynthesis pathways exhibit stringent substrate specificity that effectively excludes UDP-GlcNAz. Metabolic labeling experiments in E. coli revealed no detectable GlcNAz incorporation into LPS O-antigens or core oligosaccharides, even when using highly sensitive detection methods [1] [3]. This exclusion stems from multiple biochemical barriers:

  • Membrane Transport Limitations: The Wzx flippase, responsible for translocating O-antigen subunits across the inner membrane, shows strict specificity for natural undecaprenyl-pyrophosphate-linked substrates. Undecaprenyl-pyrophosphoryl-GlcNAz intermediates were not detected in vivo, suggesting rejection at the initial assembly stage [3].

  • Glycosyltransferase Selectivity: The WecA enzyme, which initiates ECA biosynthesis by transferring GlcNAc-1-phosphate to undecaprenyl phosphate, cannot utilize GlcNAz-1-phosphate as a substrate. Structural analyses indicate the azido group causes steric clashes or disrupts hydrogen-bonding networks essential for catalysis [1].

  • Epimerization Barriers: LPS core biosynthesis requires UDP-GlcNAc epimerization to UDP-galactosamine derivatives. UDP-GlcNAz resists this conversion due to electronic perturbations caused by the azido group, preventing its entry into these pathways [3].

Table 2: Glycosyltransferase Specificity Toward UDP-GlcNAz in E. coli

Glycan TypeIncorporation EfficiencyKey Findings
Peptidoglycan (PGN)HighGTases incorporate GlcNAz into glycan backbone; Transpeptidases unaffected [1] [6]
PNAGModeratePgaCD synthase utilizes UDP-GlcNAz in vitro; Lower in vivo incorporation [1]
Lipopolysaccharide (LPS)UndetectableNo undecaprenyl-pyrophosphoryl-GlcNAz intermediates detected [3]
Enterobacterial Common Antigen (ECA)UndetectableWecA enzyme cannot transfer GlcNAz-1-phosphate [1]

The specificity patterns observed in E. coli provide a blueprint for predicting GlcNAz incorporation in other bacterial species. The high conservation of peptidoglycan biosynthesis machinery suggests broad applicability for PGN labeling, while variability in LPS and ECA biosynthesis pathways necessitates species-specific validation [1] [3] [8]. These findings guide strategic selection of target glycans for labeling applications and inform the design of next-generation probes for specific bacterial glycans.

Properties

Product Name

GlcNaz

IUPAC Name

2-azido-N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Molecular Formula

C8H14N4O6

Molecular Weight

262.22 g/mol

InChI

InChI=1S/C8H14N4O6/c9-12-10-1-4(14)11-5-7(16)6(15)3(2-13)18-8(5)17/h3,5-8,13,15-17H,1-2H2,(H,11,14)/t3-,5-,6-,7-,8?/m1/s1

InChI Key

AFNOHTDETQTADW-ZQLGFOCFSA-N

Canonical SMILES

C(C1C(C(C(C(O1)O)NC(=O)CN=[N+]=[N-])O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)NC(=O)CN=[N+]=[N-])O)O)O

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